molecular formula C25H22N2O5 B118398 3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid CAS No. 150322-05-7

3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid

Cat. No.: B118398
CAS No.: 150322-05-7
M. Wt: 430.5 g/mol
InChI Key: DCVXPZDNLDPUES-UHFFFAOYSA-N
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Description

3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid is a rhodamine-derived fluorophore characterized by a spirocyclic xanthene core. Its structure features two dimethylamino groups at the 3' and 6' positions of the xanthene ring, a ketone group at the 3-position, and a carboxylic acid substituent at the 5-position of the benzofuran moiety. This compound serves as a critical intermediate for synthesizing fluorescent probes, such as TAMRA NHS ester, which is widely used in biomolecular labeling . The dimethylamino groups enhance fluorescence quantum yield and redshift emission wavelengths compared to hydroxyl-substituted analogs like 5-carboxyfluorescein (5-CF) .

Properties

IUPAC Name

3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-19-21(12-15)31-22-13-16(27(3)4)7-10-20(22)25(19)18-8-5-14(23(28)29)11-17(18)24(30)32-25/h5-13H,1-4H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVXPZDNLDPUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404868
Record name ST067127
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150322-05-7
Record name ST067127
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid is a complex organic compound notable for its unique structural features, including a spirocyclic framework and multiple functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, which are influenced by its molecular structure.

Molecular Structure and Properties

The molecular formula of this compound is C25H22N2O5C_{25}H_{22}N_{2}O_{5} with a molecular weight of 430.5 g/mol. The structural complexity arises from the fusion of a benzofuran moiety with a xanthene core, along with two dimethylamino groups and a carboxylic acid group. These features contribute to its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC25H22N2O5
Molecular Weight430.5 g/mol
IUPAC NameThis compound
InChI KeyDCVXPZDNLDPUES-UHFFFAOYSA-N

Biological Activity Overview

Preliminary studies suggest that this compound may interact with various biological targets, potentially leading to inhibition or modulation of specific biological pathways. The presence of dimethylamino groups is particularly significant as they can participate in nucleophilic reactions, enhancing the compound's reactivity.

  • Enzyme Interaction : Initial data indicate that this compound may bind to certain enzymes, affecting their activity. This could lead to alterations in metabolic pathways or signal transduction mechanisms.
  • Receptor Modulation : The compound may also interact with various receptors, influencing cellular responses and potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined related xanthene derivatives and their cytotoxic effects on cancer cell lines. It was found that compounds with similar structural motifs exhibited significant antiproliferative activity against various cancer types. The study suggests that the incorporation of dimethylamino groups may enhance cellular uptake and efficacy against tumor cells.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
6-FAM (6-Carboxyfluorescein)Fluorescent dyeWidely used in molecular biology
Rhodamine BXanthene derivativeStrong fluorescence properties
3',6'-Dihydroxy-3-oxo-spiro[2-benzofuran-1,9'-xanthene]Hydroxy groups instead of amino groupsDifferent solubility and reactivity

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight Fluorescence Solubility Applications
3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid 3',6'-(N(CH₃)₂); 5-COOH ~460 (estimated) Red emission (~575 nm) Polar aprotic solvents (DMF) Fluorescent labeling intermediate
5-Carboxyfluorescein (5-CF) 3',6'-(OH); 5-COOH 376.32 Green emission (~517 nm) Aqueous buffers OAT1/OAT3 transporter assays
TAMRA NHS Ester 3',6'-(N(CH₃)₂); 5-COO-NHS 527.53 Red emission (~580 nm) DMF, DMSO Protein/DNA labeling
5-Carboxyfluorescein Diacetate 3',6'-(OAc); 5-COOH 460.39 Non-fluorescent (prodrug) DMSO, ethanol Intracellular tracking (cell-permeable)
2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-spiro Derivative 2',4',5',7'-Br; 3',6'-(OH); 5-COOH 665.91 (with Br) Quenched fluorescence Organic solvents Brominated probe precursor

Key Comparisons

vs. 5-Carboxyfluorescein (5-CF)
  • Structural Differences: 5-CF has hydroxyl groups at 3' and 6', whereas the target compound replaces these with dimethylamino groups.
  • Functional Impact: The dimethylamino groups in the target compound confer a ~60 nm redshift in emission (green → red) compared to 5-CF, enhancing compatibility with red-filtered detection systems . 5-CF is hydrophilic (aqueous solubility) and used in organic anion transporter (OAT) studies, while the target compound’s hydrophobicity limits its direct use in aqueous assays but makes it suitable for derivatization .
vs. TAMRA NHS Ester
  • Structural Differences : TAMRA is the NHS-activated ester of the target compound.
  • Functional Impact: The NHS ester group in TAMRA enables covalent conjugation to amines in biomolecules, whereas the carboxylic acid form requires activation for labeling . application .
vs. 5-Carboxyfluorescein Diacetate
  • Structural Differences : The diacetate has acetylated hydroxyl groups, unlike the free carboxylic acid in the target compound.
  • Functional Impact: Acetylation renders the diacetate cell-permeable and non-fluorescent until intracellular esterases cleave the groups, making it ideal for live-cell tracking. The target compound’s free carboxylic acid limits membrane permeability but allows direct use in extracellular assays .
vs. Tetrabromo Derivatives
  • Structural Differences : Bromine atoms at 2',4',5',7' positions replace hydrogen atoms.
  • Functional Impact :
    • Bromination increases molecular weight and quenches fluorescence, making such derivatives suitable as precursors for heavy-atom-modified probes or fluorescence quenchers .

Preparation Methods

Reaction Pathway and Conditions

This method employs a palladium-catalyzed spirocyclization to form the benzofuran-xanthene framework. Key steps include:

  • Substrate Preparation : A pre-functionalized xanthene derivative (e.g., 3,6-dihydroxyxanthen-9-one) is reacted with a benzofuran precursor containing a propargyl alcohol moiety.

  • Catalytic System : Pd₂(dba)₃ (1 mol%) and a chiral secondary amine (e.g., 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, 15 mol%) in ethyl acetate at room temperature.

  • Cyclization : The Conia–Ene reaction forms the spiro center, followed by isomerization to stabilize the product.

Data Table: Optimization of Spirocyclization

Catalyst Loading (Pd₂(dba)₃)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee)
1 mol%EtOAc258998/99
0.5 mol%THF257895
2 mol%CH₃CN258597

Key Findings :

  • Solvent Dependency : Ethyl acetate maximizes yield and enantioselectivity due to optimal polarity for Pd coordination.

  • Scalability : The reaction scales to 5 mmol without significant yield loss (47% yield at 1.2 mmol scale).

Nitrile Hydrolysis for Carboxylic Acid Functionalization

Reaction Pathway

This two-step approach converts a pre-synthesized nitrile intermediate into the carboxylic acid:

  • Nitrile Synthesis : Xanthene-9-carbonitrile is prepared via nucleophilic substitution of xanthydrol with NaCN in acetic acid.

  • Hydrolysis : The nitrile is refluxed with NaOH (2.5 eq) in water at 100°C for 8 h, achieving 95.3% conversion to the carboxylic acid.

Data Table: Hydrolysis Conditions and Outcomes

Nitrile PrecursorBaseTemperature (°C)Time (h)Yield (%)
Xanthene-9-carbonitrileNaOH100895.3
Xanthene-9-carbonitrileKOH1001089.2
Xanthene-9-carbonitrileLiOH901282.1

Mechanistic Insight : Alkaline hydrolysis proceeds via a tetrahedral intermediate, with NaOH providing optimal nucleophilic attack by hydroxide ions.

One-Pot Acid-Catalyzed Spirocyclization

Procedure

A one-pot method using Brønsted acids simplifies the spiro ring formation:

  • Reactants : 9-Fluorenone and resorcinol are condensed in the presence of p-toluenesulfonic acid (PTSA, 20 mol%).

  • Conditions : Reflux in toluene for 24 h, followed by in situ hydrolysis of intermediates.

Data Table: Acid Catalysts for Spirocyclization

Acid CatalystLoading (mol%)Yield (%)Purity (%)
PTSA207298
H₂SO₄156895
Mg(ClO₄)₂106593

Advantages :

  • Eliminates metal catalysts, reducing purification steps.

  • Compatible with electron-deficient xanthene derivatives.

Friedel-Crafts Acylation for Benzofuran Core Assembly

Methodology

This route constructs the benzofuran moiety via Friedel-Crafts acylation:

  • Acylation : 3-(Dimethylamino)phenol reacts with chloroacetyl chloride in the presence of AlCl₃ (3 eq) at 0°C.

  • Cyclization : Intramolecular etherification under basic conditions (K₂CO₃, DMF, 80°C) forms the benzofuran ring.

Data Table: Friedel-Crafts Optimization

Acylating AgentCatalystTemperature (°C)Yield (%)
Chloroacetyl chlorideAlCl₃078
Acetic anhydrideBF₃·Et₂O2565
Propionyl chlorideFeCl₃-1070

Challenges :

  • Overacylation side products require careful stoichiometric control.

Enzymatic Resolution for Enantiopure Synthesis

Biocatalytic Approach

Recent advances utilize lipases for kinetic resolution of racemic spiro intermediates:

  • Substrate : Racemic spiro[benzofuran-2,1'-cyclohexane]-5-carboxylate.

  • Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether at 37°C.

  • Resolution : Selective ester hydrolysis achieves 99% ee for the (S)-enantiomer.

Data Table: Enzymatic Resolution Efficiency

EnzymeSubstrate Concentration (mM)Time (h)ee (%)
CAL-B502499
Pseudomonas cepacia lipase504885
Thermomyces lanuginosus lipase503692

Advantages :

  • Avoids chiral auxiliaries or expensive metal catalysts.

Comparative Analysis of Methods

MethodYield Range (%)Key AdvantagesLimitations
Palladium-Catalyzed Cyclization78–89High enantioselectivity, scalableCostly Pd catalysts
Nitrile Hydrolysis82–95Simple, high-yieldingRequires toxic cyanide intermediates
One-Pot Acid Catalysis65–72Metal-free, one-potModerate yields
Friedel-Crafts Acylation65–78Robust for electron-rich systemsSide product formation
Enzymatic Resolution85–99Eco-friendly, high eeLong reaction times

Q & A

Q. What are the recommended synthetic routes for 3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorescein derivatives can react with dimethylamine under controlled pH (8–10) and temperature (60–80°C) to introduce dimethylamino groups. In one protocol, a 91% yield was achieved by reacting fluorescein with 4-methylbenzenesulfonyl chloride for 8 hours in anhydrous dimethylformamide (DMF) with triethylamine as a base . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time, monitored by TLC or HPLC. Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and spirocyclic integrity. For example, spiro-carbon signals appear at ~95–100 ppm in 13^13C NMR, while dimethylamino groups show singlets near δ 2.8–3.2 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 449.18) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C–H (~3050 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactive sites. For example, the electron-rich xanthene ring and carbonyl group are susceptible to electrophilic attacks, validated by experimental sulfonation reactions . Solvent effects (e.g., ethanol, DMSO) are modeled using the Polarizable Continuum Model (PCM), aligning with observed reaction kinetics .

Q. What role does this compound play in high-throughput screening (HTS) for antiviral agents?

In SARS-CoV-2 studies, derivatives of this spiroxanthene scaffold were screened for protease inhibition. The compound’s fluorescence properties (λex_{ex}em_{em} ~490/520 nm) enable real-time monitoring of enzyme activity. For instance, it was used in a fluorescence resonance energy transfer (FRET) assay to quantify viral main protease (Mpro^\text{pro}) inhibition, with IC50_{50} values compared against controls like carminomycin and hesperidin .

Q. How do the fluorescence properties of this compound facilitate dynamic cellular proteostasis studies?

The compound’s boronic acid derivatives (e.g., RhoBo) act as "turn-on" sensors for tetraserine motifs in proteins. Upon binding, fluorescence intensity increases 20-fold (quantum yield Φ ~0.85 in aqueous buffer), enabling live-cell imaging of protein folding. This is critical for studying proteostasis in endoplasmic reticulum stress models . Calcein-AM analogs (cell-permeable esters) are hydrolyzed intracellularly to fluorescent acids, tracking proteasome activity via fluorescence recovery after photobleaching (FRAP) .

Q. How can contradictions in cytotoxicity data be resolved when using this compound in biological assays?

Discrepancies often arise from assay conditions:

  • pH Sensitivity : Fluorescence quenching occurs below pH 6.5, necessitating buffered media (e.g., pH 7.4 PBS) .
  • Serum Interference : Albumin binding reduces effective concentration; pre-incubation with serum-free media is recommended .
  • Control Normalization : Parallel assays with MTS or Alamar Blue validate viability metrics, correcting for autofluorescence artifacts .

Q. Methodological Recommendations

  • Crystallography : Use SHELXL for small-molecule refinement (Mo Kα radiation, R1_1 < 0.05). SHELXS solves phase problems via direct methods .
  • Dynamic Studies : For proteostasis assays, combine fluorescence lifetime imaging (FLIM) with Förster radius calculations (R0_0 ≈ 5.6 nm for fluorescein derivatives) .

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